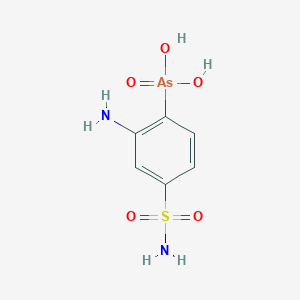
SUBTILISINS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subtilisins are a family of serine proteases . They possess an essential serine residue at the active site, which is part of a catalytic triad of Aspartate, Histidine, and Serine . This family, also known as peptidase family S8, is the second-largest serine protease family . This compound can be obtained from certain types of soil bacteria, for example, Bacillus amyloliquefaciens .
Synthesis Analysis
This compound are produced by selected bacilli and have found widespread applications, especially as detergent additives . A study characterised three true this compound and one phylogenetically intermediate subtilisin from halotolerant and halophilic microorganisms . The protease genes were cloned and expressed in Bacillus subtilis DB104 .
Molecular Structure Analysis
The structure of subtilisin has been determined by X-ray crystallography . The mature form is a 275-residue globular protein with several alpha-helices, and a large beta-sheet . The N-terminal contains an I9 propeptide domain that assists the folding of subtilisin .
Chemical Reactions Analysis
This compound, like all serine proteases, initiate the nucleophilic attack on the peptide (amide) bond through a serine residue at the active site . After the formation of the enzyme-substrate complex, the carbonyl carbon of the scissile bond is attacked by the active site serine, forming a tetrahedral intermediate .
Physical and Chemical Properties Analysis
This compound are light-colored, free-flowing powders . They typically have molecular weights of approximately 27kDa . They show high stability towards 5% (w/v) SDS and are active even at NaCl concentrations of 5 M .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1395-21-7 |
|---|---|
Molekularformel |
C45H68N10O15 |
Molekulargewicht |
989.1 g/mol |
IUPAC-Name |
3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |
InChI |
InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |
InChI-Schlüssel |
VLKSXJAPRDAENT-OWGHDAAGSA-N |
Isomerische SMILES |
CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Kanonische SMILES |
CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



